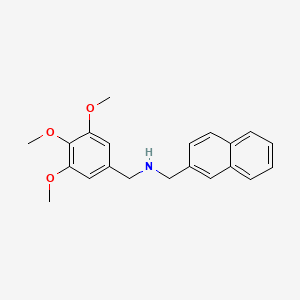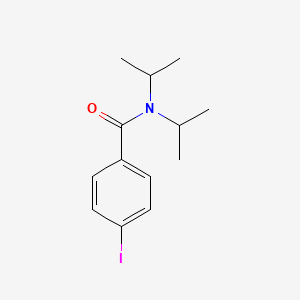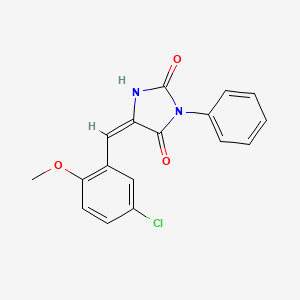
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR2, and FGFR3. It binds to the ATP-binding site of the kinase domain of FGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are some limitations to its use in lab experiments. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine may have off-target effects, which may limit its specificity.
未来方向
There are several future directions for the research on 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved efficacy and safety profiles. Furthermore, the combination of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine with other anti-cancer agents may enhance its anti-cancer activity. Finally, the development of biomarkers for FGFR signaling may help to identify patients who are most likely to benefit from FGFR inhibitors.
合成方法
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine, followed by the reaction with N,N-dimethylamine. The final product is obtained through purification and crystallization. The synthesis of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been optimized to improve yield and purity.
科学研究应用
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. The mechanism of action of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves the inhibition of FGFR signaling, which is involved in cancer cell proliferation, survival, and angiogenesis.
属性
IUPAC Name |
6-(4-fluorophenoxy)-4-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24(2)16-21-15(20-13-7-3-11(18)4-8-13)22-17(23-16)25-14-9-5-12(19)6-10-14/h3-10H,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMHUIVOSPGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)





![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

methanol](/img/structure/B5758263.png)


